2-PHENYL-4-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLENE}-1,3-OXAZOL-5-ONE
Overview
Description
2-PHENYL-4-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLENE}-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenyl group, a tetrafluoroethoxy group, and an oxazole ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 2-PHENYL-4-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLENE}-1,3-OXAZOL-5-ONE involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)aniline with appropriate reagents to form the desired oxazole ring . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenyl and oxazole rings can participate in substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-PHENYL-4-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLENE}-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The tetrafluoroethoxy group enhances its ability to interact with hydrophobic regions of proteins, while the oxazole ring can participate in hydrogen bonding and other interactions. These properties make it a versatile compound for studying molecular interactions and developing new therapeutic agents .
Comparison with Similar Compounds
Similar compounds include:
(1,1,2,2-Tetrafluoroethoxy)benzene: Shares the tetrafluoroethoxy group but lacks the oxazole ring, making it less versatile in certain applications.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: Another compound with a tetrafluoroethoxy group, used as an intermediate in the synthesis of insecticides.
Indole derivatives: While structurally different, they share some biological activity profiles and are used in similar research contexts.
These comparisons highlight the unique combination of structural features in 2-PHENYL-4-{[3-(1,1,2,2-TETRAFLUOROETHOXY)PHENYL]METHYLENE}-1,3-OXAZOL-5-ONE, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
(4Z)-2-phenyl-4-[[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene]-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4NO3/c19-17(20)18(21,22)26-13-8-4-5-11(9-13)10-14-16(24)25-15(23-14)12-6-2-1-3-7-12/h1-10,17H/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCWIYPOWTQGQ-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)OC(C(F)F)(F)F)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)OC(C(F)F)(F)F)/C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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